molecular formula C7H8O3 B15467253 Acetic acid;penta-1,4-diyn-3-ol CAS No. 56598-54-0

Acetic acid;penta-1,4-diyn-3-ol

Cat. No.: B15467253
CAS No.: 56598-54-0
M. Wt: 140.14 g/mol
InChI Key: AFDHWNKFDOBKDH-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in industrial and culinary applications, notably as a weak acid in vinegar and a precursor in chemical synthesis . Penta-1,4-diyn-3-ol (C₅H₄O) is an alkynol featuring two triple bonds and a hydroxyl group at position 2. This article focuses on penta-1,4-diyn-3-ol and its structural analogs, comparing their synthesis, properties, and applications with related compounds.

Properties

CAS No.

56598-54-0

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

acetic acid;penta-1,4-diyn-3-ol

InChI

InChI=1S/C5H4O.C2H4O2/c1-3-5(6)4-2;1-2(3)4/h1-2,5-6H;1H3,(H,3,4)

InChI Key

AFDHWNKFDOBKDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C#CC(C#C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Penta-1,4-diyn-3-ol derivatives are distinguished by substituents on the alkyne backbone. Key analogs include:

  • 1,5-Diphenylpenta-1,4-diyn-3-ol (1e) : Phenyl groups at positions 1 and 5 enhance steric bulk, forming a white solid with 98% yield .
  • 3-Phenyl-1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol (1f-TMS) : Trimethylsilyl (TMS) groups improve stability and solubility, yielding a white solid (96% yield) .
  • 1-tert-Butyldimethylsilylpenta-1,4-diyn-3-ol : A chiral intermediate used in synthesizing bioactive polyacetylenes like duryne .

Comparison with Dienones: Penta-1,4-dien-3-one derivatives (e.g., (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one) replace the hydroxyl and alkynes with a ketone and conjugated dienes. These compounds exhibit notable antiproliferative activity (IC₅₀ = 0.10–5.05 µM against HepG2 cells), surpassing the reference drug sorafenib .

Spectroscopic and Physical Properties

NMR Data Comparison :

Compound Key ^1H NMR Signals (δ, ppm) Key ^13C NMR Signals (δ, ppm) Reference
1,5-Diphenylpenta-1,4-diyn-3-ol (1e) Aromatic protons: 7.2–7.5; OH: ~2.5 (broad) Alkyne carbons: 80–90; Aromatic: 125–135
Bicyclopentane-bis(diynol) (11) 2.63 (s, 4H), 2.48 (s, 2H), 1.91 (s, 6H) 81.02 (alkyne), 45.02 (bridgehead)
1f-TMS 0.23 (s, 9H, TMS), 0.19 (s, 18H, TMS) 102.5 (quaternary), 0.45 (TMS)

Thermal Stability :

  • Diynols with bulky substituents (e.g., TMS) exhibit higher thermal stability (decomposition >100°C) .
  • Dienones are less stable due to conjugated double bonds, requiring inert storage conditions .

Q & A

Q. What are the common synthetic routes for penta-1,4-diyn-3-ol, and how do reaction conditions influence yield?

Penta-1,4-diyn-3-ol can be synthesized via two primary methods:

  • FeBr3-catalyzed intramolecular interrupted Nazarov cyclization , which offers regioselectivity and moderate yields under mild conditions .
  • Reduction of hydroxy-β-ionone followed by oxidation , which requires precise stoichiometric control to avoid over-reduction or side-product formation . Yield optimization depends on catalyst loading (e.g., FeBr3 at 5-10 mol%), solvent choice (e.g., dichloromethane for cyclization), and temperature (room temperature for stability of alkyne groups) .

Q. Which spectroscopic techniques are most effective for characterizing penta-1,4-diyn-3-ol?

  • 1H/13C NMR : Key signals include the hydroxyl proton (δ 2.55–5.17 ppm) and alkyne carbons (δ 78–103 ppm). For example, the tertiary alcohol proton appears as a singlet at δ 5.14 ppm , while alkyne carbons resonate at δ 102.5–103.6 ppm .
  • IR Spectroscopy : Strong absorption bands for -OH (3312 cm⁻¹) and alkyne C≡C (2125–2178 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ = 251) and fragmentation patterns validate molecular weight and structural motifs .

Advanced Research Questions

Q. How can enantiomers of penta-1,4-diyn-3-ol derivatives be resolved for medicinal chemistry applications?

  • Lipase-catalyzed acylation : Use Candida rugosa lipase (CRL) with vinyl acetate in diisopropyl ether to achieve enantiomeric excess (93% ee for R-antipode). The reaction exploits steric hindrance differences at the alcohol center .
  • Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for analytical-scale separation .

Q. What strategies enable chemoselective functionalization of penta-1,4-diyn-3-ol in dual catalytic systems?

  • Gold-photoredox catalysis : Under visible light, Au(I) catalysts selectively activate trimethylsilyl (TMS)-terminated alkynes over triisopropylsilyl (TIPS) groups. For example, TMS-alkynes undergo arylation/oxyarylation with arenediazonium salts, while TIPS-alkynes remain inert .
  • Protection-deprotection : Prioritize TMS alkyne activation using MnO2 oxidation to ketones (82% yield) before modifying the alcohol group .

Q. How should researchers address contradictions in reported biological activities of penta-1,4-diyn-3-ol derivatives?

  • Structural-activity validation : Re-synthesize compounds using published protocols (e.g., nucleophilic substitutions with sulfonamides ) and test against standardized cell lines (e.g., HepG2 for antiproliferative activity) with controls for purity (>96% by HPLC) .
  • Mechanistic profiling : Use molecular docking (e.g., BCL-2 protein targets ) and dynamic simulations to reconcile disparities in antiviral or anticancer efficacy across studies .

Methodological Guidance

Q. What experimental design principles are critical for studying acetic acid-penta-1,4-diyn-3-ol interactions?

  • Titration protocols : For acetic acid quantification, use NaOH (1.00 M) with phenolphthalein, ensuring endpoint detection at pH 8.2–8.4 to minimize systematic errors .
  • Stability assays : Monitor esterification side reactions (e.g., acetic acid + alcohol → acetate) via FT-IR or GC-MS under varying temperatures and pH .

Q. How can computational tools enhance the study of these compounds?

  • Multi-ligand docking : Simulate synergistic interactions (e.g., penta-1,4-diyn-3-ol derivatives with 5-fluorouracil) using platforms like AutoDock Vina to identify binding cooperativity in cancer targets .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., alkyne oxidation barriers) .

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